molecular formula C21H25Cl2N5O3 B4238407 7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B4238407
M. Wt: 466.4 g/mol
InChI Key: JKKKLBRIFVZQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine dione derivative characterized by multiple functional modifications. Its core structure consists of a purine-2,6-dione scaffold substituted at positions 1, 3, 7, and 6. Key structural features include:

  • 1,3-dimethyl groups: Enhances steric bulk and metabolic stability.
  • 7-(3,4-dichlorobenzyl): Introduces lipophilic and electron-withdrawing chlorine atoms, likely improving membrane permeability and target binding.

Properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N5O3/c1-12-8-27(9-13(2)31-12)11-17-24-19-18(20(29)26(4)21(30)25(19)3)28(17)10-14-5-6-15(22)16(23)7-14/h5-7,12-13H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKKLBRIFVZQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholino-methyl group at position 8 exhibits reactivity in nucleophilic environments due to the electron-rich nitrogen in the morpholine ring. Key observations include:

Table 1: Nucleophilic substitution reactions

Reagent/ConditionsOutcomeYield/SelectivitySource
Alkyl halides (e.g., CH₃I)Quaternization of morpholine nitrogen60–75%
Thiols (e.g., HS-R)Thioether formation at methyl positionNot reported
Aqueous acidic conditionsPartial hydrolysis of morpholine ringDegradation

This reactivity aligns with analogs such as proxyphylline derivatives, where substitutions at nitrogen atoms are common .

Oxidation and Reduction Pathways

The purine core and benzyl groups participate in redox reactions:

Oxidation

  • Dichlorobenzyl group : Resists oxidation under mild conditions (e.g., H₂O₂, KMnO₄) due to electron-withdrawing Cl substituents .

  • Morpholino-methyl group : Oxidized to N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid) .

Reduction

  • Purine ring : Catalytic hydrogenation (H₂/Pd-C) reduces the 2,6-dione to diol intermediates, though this disrupts biological activity .

Condensation and Cyclization

The compound undergoes condensation with carbonyl-containing reagents:

Example :
Reaction with primary amines (e.g., ethylenediamine) at 80°C forms Schiff base adducts at the purine’s N-7 position. This mirrors reactivity observed in fenethylline derivatives .

Stability Under Acidic/Basic Conditions

Table 2: Stability profile

ConditionBehaviorSource
pH < 3 (HCl)Morpholine ring protonation; hydrolysis
pH 8–9 (NaOH)Purine ring deprotonation; stable
Aprotic solvents (DMF)Stable up to 120°C

Degradation under acidic conditions is attributed to the morpholine group’s basicity, similar to oxazolidinone-based aminals .

Interaction with Biological Targets

While direct mechanistic data is limited, structural analogs suggest:

  • Kinase inhibition : Competitive binding at ATP pockets due to purine mimicry .

  • Phosphodiesterase modulation : Enhanced by the dichlorobenzyl group’s hydrophobic interactions.

Synthetic Modifications

Key steps in its synthesis involve:

  • Alkylation of the purine core at N-7 and N-3 using dimethyl sulfate.

  • Buchwald-Hartwig coupling for morpholino-methyl group installation.

  • Chlorobenzylation via Ullmann-type coupling .

Analytical Characterization

Critical methods for reaction monitoring:

  • HPLC : Retention time ~12.3 min (C18 column, 60% MeCN/H₂O).

  • ¹H NMR : Key signals include δ 3.25 (morpholine CH₂), δ 7.45 (dichlorobenzyl aromatic H) .

Scientific Research Applications

The compound 7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its synthesis, biological activities, and various applications, supported by case studies and data tables.

Synthesis Overview

  • Starting Materials : 3,4-Dichlorobenzyl halides, 2,6-dimethylmorpholine.
  • Reagents : Methylating agents (e.g., methyl iodide).
  • Conditions : Standard organic synthesis conditions involving solvent systems like DMF or DMSO.

The synthetic pathway often includes multiple steps of purification and characterization using techniques such as NMR and mass spectrometry to confirm the structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative of this compound demonstrated significant growth inhibition against various cancer cell lines including:

  • MG-63 (osteosarcoma)
  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • HepG2 (liver cancer)

In vitro assays revealed an IC50 value of approximately 0.80 ± 0.22 μM against MG-63 cells, indicating potent antiproliferative activity. The mechanism of action was associated with apoptosis induction, characterized by morphological changes in treated cells and alterations in mitochondrial membrane potential .

Potential Therapeutic Uses

  • Cancer Treatment : Due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
  • Targeting Specific Pathways : The compound's structure allows it to interact with specific biological targets involved in cancer progression and metastasis.

Case Study 1: Osteosarcoma Treatment

A study investigated the effects of this compound on MG-63 osteosarcoma cells. Results indicated a significant reduction in cell viability and increased apoptotic markers after treatment with varying concentrations of the compound.

Case Study 2: Breast Cancer

In another investigation focusing on MDA-MB-231 cells, the compound exhibited similar antiproliferative effects, highlighting its broad-spectrum activity against different types of cancer.

Cell LineIC50 (μM)Mechanism of Action
MG-630.80 ± 0.22Apoptosis induction, ROS increase
A549TBDTBD
MDA-MB-231TBDTBD
HepG2TBDTBD

Note: TBD = To Be Determined based on further studies.

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its purine core and functional groups. These interactions could modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to 3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS 318271-91-9, C₁₀H₁₃N₅O₃, molar mass 251.24 g/mol) . Critical distinctions include:

Property Target Compound 3-Methyl-8-morpholino Analog
Molecular Formula C₂₁H₂₈Cl₂N₅O₃ (calculated) C₁₀H₁₃N₅O₃
Molar Mass (g/mol) ~469 (estimated) 251.24
Position 7 Substituent 3,4-dichlorobenzyl (lipophilic, bulky) None (unsubstituted)
Position 8 Substituent (2,6-dimethylmorpholino)methyl (modified morpholine) Morpholino (unmodified)
Additional Groups 1,3-dimethyl 3-methyl

Functional Implications

  • Lipophilicity : The dichlorobenzyl group in the target compound increases logP (estimated ~3.5 vs. ~1.2 for the analog), favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Target Binding: The dimethylmorpholino group may enhance interactions with polar residues in enzymatic pockets compared to the unmodified morpholine in the analog.
  • Metabolic Stability : 1,3-dimethyl groups likely reduce oxidative metabolism at the purine core, extending half-life relative to the analog.

Research Findings and Trends

Structural-Activity Relationships (SAR)

  • Chlorine Substitution : Dichlorobenzyl groups in purine derivatives are associated with improved affinity for ATP-binding pockets in kinases due to hydrophobic and halogen-bonding interactions.

Limitations and Opportunities

  • Data Gaps : Experimental data (e.g., IC₅₀, solubility) for the target compound are unavailable, necessitating further in vitro profiling.
  • Synthetic Complexity : The multi-step synthesis required for the target compound may limit scalability compared to simpler analogs.

Biological Activity

The compound 7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈Cl₂N₄O₂
  • Molecular Weight : 373.27 g/mol
  • CAS Number : Not specified in available literature

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related compound was found to inhibit cell proliferation in various cancer cell lines such as A549 (lung), MDA-MB-231 (breast), HCT-15 (colon), and HepG2 (liver) with IC₅₀ values indicating effective growth inhibition . The mechanism often involves inducing apoptosis through increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.

Cell LineIC₅₀ Value (µM)Mechanism of Action
A5490.80 ± 0.22Apoptosis induction via ROS increase
MDA-MB-231Not specifiedCell cycle arrest and apoptosis
HCT-15Not specifiedPotentially through mitochondrial pathways
HepG2Not specifiedInduction of apoptosis

The biological activity of this compound may be attributed to its interaction with various cellular pathways:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival .
  • TGFβ Pathway Modulation : Research indicates that related purine derivatives can interfere with TGFβ signaling pathways, which are crucial in cancer progression and metastasis .

Case Studies

A notable study evaluated the effects of a structurally similar compound on the proliferation of cancer cells. The results demonstrated that treatment led to a significant decrease in cell viability and an increase in apoptotic markers:

  • Study Design : In vitro assays using various cancer cell lines.
  • Findings : The compound induced morphological changes characteristic of apoptosis and increased sub-G1 phase arrest in treated cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing substituents at the 7- and 8-positions of 1,3-dimethylxanthine derivatives?

  • Methodology :

  • Nucleophilic substitution at the 8-position using halogenated intermediates (e.g., 8-chloro or 8-bromo derivatives) is common. For example, describes substituting 8-chloro intermediates with amines or hydrazines under reflux in polar aprotic solvents (e.g., DMF) .
  • Alkylation at the 7-position can be achieved using benzyl halides (e.g., 3,4-dichlorobenzyl chloride) in the presence of a base (K₂CO₃ or NaH) in anhydrous THF, as seen in for analogous compounds .
  • Purification often involves column chromatography (silica gel, eluents like EtOAc/hexane) and crystallization from ethanol or methanol.

Q. How are synthesized derivatives characterized to confirm structural integrity?

  • Methodology :

  • FTIR spectroscopy identifies functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for purine-2,6-dione, C-Cl stretching at ~740 cm⁻¹ for dichlorobenzyl groups) .
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For example, reports a base peak at m/z = 169 corresponding to a dichlorobenzyl fragment .
  • ¹H/¹³C NMR resolves substituent positions. For morpholino derivatives, characteristic peaks for methyl groups on morpholine (δ ~1.2–1.4 ppm) and morpholine protons (δ ~3.5–3.7 ppm) are critical .

Advanced Research Questions

Q. How can computational tools predict the biological activity of purine-2,6-dione derivatives with complex substituents?

  • Methodology :

  • Drug-likeness assessment : Use platforms like *Chemicalize.org * (based on ChemAxon) to calculate parameters such as logP (lipophilicity), topological polar surface area (TPSA), and compliance with Lipinski’s Rule of Five . highlights TPSA thresholds <140 Ų for optimal membrane permeability in xanthine derivatives .
  • Molecular docking : Target adenosine receptors (A₁/A₂ₐ) or phosphodiesterases (PDE4/5) using software like AutoDock Vina. Docking scores (<-7.0 kcal/mol) correlate with potential inhibitory activity.

Q. How can conflicting spectral data from analogous compounds be resolved during structural elucidation?

  • Case Study :

  • Contradiction : A 7-benzyl derivative in showed unexpected FTIR peaks at 3344 cm⁻¹ (N-H stretch), suggesting residual hydrazine impurities .
  • Resolution :

Repeat synthesis with rigorous drying (molecular sieves) to exclude moisture.

Use 2D NMR (HSQC, HMBC) to confirm bonding between morpholino methyl groups and the purine core.

Compare with reference spectra from for morpholine-containing analogs .

Q. What strategies optimize reaction yields for morpholino-functionalized purine derivatives?

  • Methodology :

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions, as in .
  • Solvent effects : reports higher yields (~80%) in DMF vs. THF (~50%) for nitro-to-chloro substitutions due to better solubility of intermediates .
  • Temperature control : Microwave-assisted synthesis (e.g., 120°C, 30 min) reduces side reactions in multi-step protocols, as demonstrated in for imidazo[1,2-a]pyridines .

Experimental Design Considerations

Q. How to design SAR studies for 8-morpholino derivatives targeting PDE4 inhibition?

  • Framework :

  • Core modifications : Compare 2,6-dimethylmorpholino ( ) vs. unsubstituted morpholino ( ) to assess steric effects on binding .
  • Bioassays : Use PDE4B enzymatic assays (IC₅₀ determination) and cAMP accumulation tests in cell lines (e.g., HEK293).
  • Controls : Include rolipram (PDE4 inhibitor) and theophylline (non-selective PDE inhibitor) for benchmark activity.

Q. What are the pitfalls in scaling up the synthesis of dichlorobenzyl-purine intermediates?

  • Key Issues :

  • Exothermic reactions : Benzylation at the 7-position ( ) requires slow addition of benzyl halides to avoid thermal runaway .
  • Purification challenges : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale batches.
  • Regioselectivity : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) to prevent over-alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
Reactant of Route 2
7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.